

# Pharmacological Profile & Comparative Data

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Compound Focus: **BMS-684**

Cat. No.: S5453864

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This table consolidates the key quantitative data available for **BMS-684** from the search results.

Compound	Reported Target(s)	Cellular Potency (EC <sub>50</sub> )	Enzymatic Potency (IC <sub>50</sub> )	Selectivity Notes	Key In Vivo Findings
<b>BMS-684</b>	DGK $\alpha$ & DGK $\zeta$ (dual) [1]	2-4 $\mu$ M (in T-cell cytokine release assays) [1]	15 nM (for DGK $\alpha$ ) [2]	>100-fold selective over DGK $\beta/\gamma$ ; no activity on 327 protein kinase panel [1] [2]	An optimized analog, <b>BMS-502</b> , showed dose-dependent immune stimulation in mouse models and synergized with anti-PD-1 therapy [1] [3].
<b>DGK<math>\alpha</math> Inhibitor</b> [1]		3.2 $\mu$ M (PD-L1+ Raji cells), 2.4 $\mu$ M (PD-L1- Raji cells) [1]	Information missing	Information missing	Information missing
<b>ASP1570</b> (Astellas)	DGK $\zeta$ [4] [3]	Information missing	Information missing	Information missing	In Phase I/II clinical trials for solid tumors [4] [3].

## Detailed Experimental Protocols

The pharmacological validation of **BMS-684** involved several key experiments. Here are the detailed methodologies as described in the literature:

- **Phenotypic Screening for T-cell Activation:**

- **Objective:** To identify compounds that enhance T-cell activation, agnostic of a specific molecular target [1].
- **Primary Screen:** Over one million compounds were evaluated in primary human CD4+ T-cells stimulated with agonist antibodies against the T-cell receptor (TcR). Compound-induced T-cell proliferation was the primary readout [1].
- **Secondary Assay:** A co-culture system was used where CD4+ T-cells were stimulated by B-cells (Raji line) presenting staphylococcus enterotoxin B (SEB) on MHCII. This assay measured IL-2 secretion. To further select for compounds acting independently of the PD-1 pathway, a counter-screen used Raji cells that did not express PD-L1 [1].

- **Target Identification and Selectivity Profiling:**

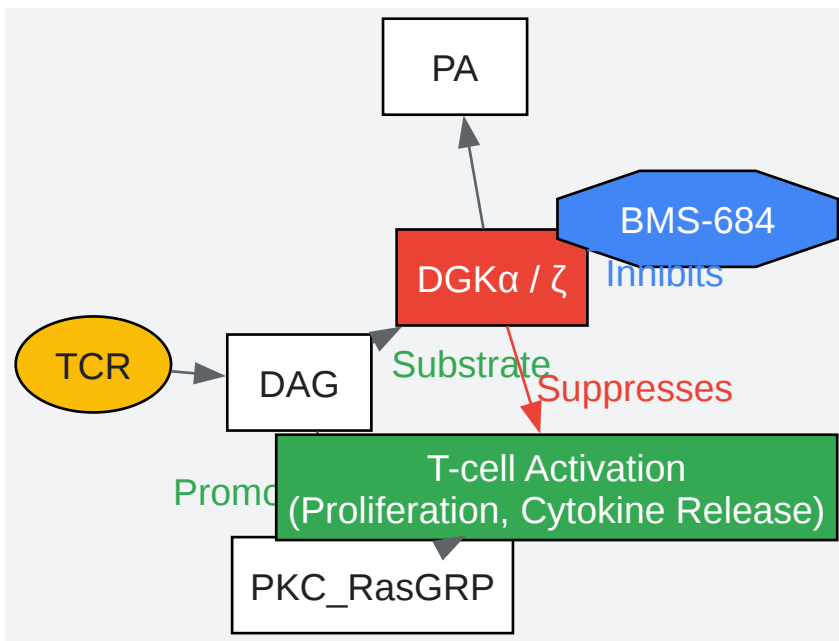
- **Kinase Selectivity Panel:** **BMS-684** was tested against a panel of 327 protein kinases at a concentration of 15  $\mu\text{M}$  and showed no significant binding, indicating high selectivity [1].
- **Safety Screening Panel:** At 30  $\mu\text{M}$ , **BMS-684** was tested against a panel of 11 ion channels, 3 transporters, 5 enzymes, 4 nuclear hormone receptors, and 19 GPCRs (including serotonin receptors) and showed no activity, suggesting a clean off-target profile [1].

- **In Vivo Immune Stimulation:**

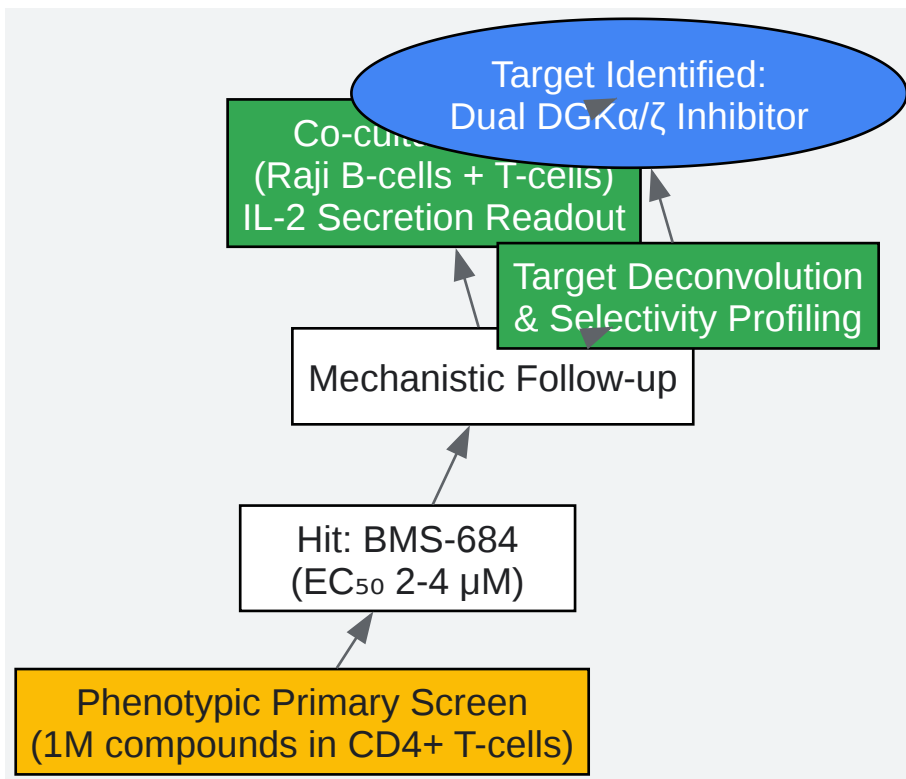
- **Model:** The optimized analog BMS-502 was tested in the mouse OT-1 model, which uses T-cells with a transgenic TCR specific for an ovalbumin peptide [1].
- **Measurement:** The study demonstrated **dose-dependent immune stimulation**, validating the cellular phenotype in a whole organism [1].
- **Combination Therapy:** In syngeneic mouse models of colorectal cancer, treatment with a **BMS-684** analog synergized with an anti-PD-1 antibody to inhibit tumor growth [3].

## Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the core biological pathway targeted by **BMS-684** and the key experimental workflow used in its discovery.



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## Key Insights for Researchers

- **Phenotypic vs. Target-Based Discovery:** **BMS-684** was discovered without prior knowledge of its target, highlighting the power of phenotypic screening to uncover hits that act through unanticipated mechanisms and are already cell-penetrant [1].
- **A Distinct Chemotype:** The **BMS-684** chemotype (quinolone-based) is structurally distinct from previously studied DGK inhibitors like ritanserin, which is a potent serotonin receptor antagonist. This may offer a better starting point for drug development [1].
- **Therapeutic Rationale:** Inhibiting DGK $\alpha$  and  $\zeta$  in T-cells is hypothesized to overcome intracellular immune checkpoint mechanisms, potentially working similarly to or in combination with extracellular checkpoint inhibitors like anti-PD-1/PD-L1 antibodies [1] [5].

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## References

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